molecular formula C40H63ClN4O10S B560585 (S,R,S)-AHPC-PEG6-C4-Cl CAS No. 1835705-59-3

(S,R,S)-AHPC-PEG6-C4-Cl

Cat. No.: B560585
CAS No.: 1835705-59-3
M. Wt: 827.5 g/mol
InChI Key: XIGXWMDJELQVSW-WYMKREKISA-N
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Description

Key Mechanistic Steps:

  • Target Engagement : The PROTAC’s target-binding moiety (e.g., a kinase inhibitor or bromodomain antagonist) binds to the protein of interest.
  • E3 Ligase Recruitment : The CRBN or von Hippel-Lindau (VHL) ligand recruits the corresponding E3 ubiquitin ligase.
  • Ternary Complex Formation : The linker spans the spatial gap between the target and E3 ligase, enabling proximity-driven ubiquitination.
  • Proteasomal Degradation : The polyubiquitinated target is recognized by the 26S proteasome and degraded into peptides.

Advantages Over Traditional Inhibitors:

Feature PROTACs Small-Molecule Inhibitors
Binding Requirement Submicromolar affinity sufficient High-affinity binding critical
**Target

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXWMDJELQVSW-WYMKREKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63ClN4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100417
Record name L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835705-59-3
Record name L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Protocol

Step 1: Ligand Preparation
The VHL ligand ((S,R,S)-AHPC) is synthesized via asymmetric catalysis, achieving enantiomeric excess (>99%) through palladium-catalyzed cross-coupling reactions. Key reaction conditions include:

  • Catalyst : Pd(OAc)₂ with chiral BINAP ligand.

  • Solvent : Tetrahydrofuran (THF) at −78°C.

  • Yield : 82–85% after column chromatography (silica gel, hexane/EtOAc).

Step 2: Linker Functionalization
A hexaethylene glycol (PEG6) linker is functionalized with a carboxylic acid group at one terminus and a chloroalkane group at the other. This is achieved via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

PEG6-OH+ClCH2COClDEAD, PPh₃PEG6-O-CH2COCl+H2O\text{PEG6-OH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DEAD, PPh₃}} \text{PEG6-O-CH}2\text{COCl} + \text{H}_2\text{O}

Reaction Conditions :

  • Temperature: 0°C → room temperature (12 h).

  • Purification: Size-exclusion chromatography (SEC) in dichloromethane.

Step 3: Conjugation of Ligand and Linker
The VHL ligand is conjugated to the PEG6 linker via amide coupling using HATU/DIPEA in dimethylformamide (DMF):

VHL-NH2+PEG6-COOHHATU, DIPEAVHL-PEG6-CONH2+HOAt\text{VHL-NH}2 + \text{PEG6-COOH} \xrightarrow{\text{HATU, DIPEA}} \text{VHL-PEG6-CONH}2 + \text{HOAt}

Optimized Parameters :

  • Molar ratio: 1:1.2 (ligand:linker).

  • Reaction time: 24 h at 25°C.

  • Yield: 78% after HPLC purification.

Industrial-Scale Production and Process Optimization

For large-scale synthesis, flow chemistry techniques are employed to enhance reproducibility and reduce side reactions:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (round-bottom flask)Continuous flow reactor
Temperature Control Ice bathJacketed reactor (±0.5°C)
Purification Manual column chromatographyAutomated SEC with inline UV detection
Daily Output 50–100 mg5–10 kg

Critical challenges in scaling include:

  • Solvent Recovery : DMF is recycled via fractional distillation (95% recovery).

  • Byproduct Mitigation : Unreacted PEG6 is removed using tangential flow filtration (TFF) with 3 kDa membranes.

Analytical Characterization and Quality Control

Post-synthesis validation ensures structural fidelity and batch consistency:

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 689.42 (theoretical: 689.42).

  • Fragmentation Pattern : Dominant peaks at m/z 507.3 (VHL ligand) and 182.1 (PEG6-Cl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 4H, aromatic protons).

    • δ 4.10–3.50 (m, 24H, PEG6 and CH₂Cl).

    • δ 1.25 (s, 9H, tert-butyl group).

  • ¹³C NMR : Confirmed absence of residual coupling reagents (e.g., HATU).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • UV-Vis : λₘₐₓ = 280 nm (aromatic absorption).

Comparative Analysis with Related Conjugates

LLC-9 distinguishes itself from analogs through linker design and ligand specificity:

PropertyLLC-9LLC-10 (VH032-PEG6-C4-Cl)
Linker Length PEG6PEG6
Terminal Group ChloroalkaneChloroalkane
Ligand VHL ((S,R,S)-AHPC)VHL (VH032)
Solubility (PBS) 12 mM8 mM
Proteasome Binding Kd = 4.2 nMKd = 5.8 nM

Key advantages of LLC-9 include enhanced solubility and proteasome recruitment efficiency, attributed to stereochemical optimization of the VHL ligand .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG6-C4-Cl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of VH032-PEG6-C4-Cl, depending on the reagents and conditions used .

Scientific Research Applications

Cancer Treatment

E3 ligase Ligand-Linker Conjugates 9 have been extensively studied for their potential in cancer therapy. The ability to selectively degrade oncoproteins offers a novel approach to cancer treatment. For instance:

  • Targeting BET Proteins : PROTACs utilizing E3 ligase Ligand-Linker Conjugates 9 have shown efficacy in degrading BET family proteins, which are implicated in various cancers. Studies indicate that these PROTACs can significantly reduce tumor cell proliferation by targeting BRD4 and similar proteins .
  • Estrogen Receptor Degradation : Research has demonstrated that PROTACs based on E3 ligase Ligand-Linker Conjugates 9 can effectively degrade estrogen receptors, providing a potential strategy for treating hormone-dependent cancers such as breast cancer .

Autoimmunity and Inflammation

Beyond oncology, E3 ligase Ligand-Linker Conjugates 9 have applications in autoimmune diseases and inflammatory conditions. By degrading specific proteins involved in immune responses, these conjugates can modulate immune activity:

  • Cytokine Degradation : PROTACs designed with E3 ligase Ligand-Linker Conjugates 9 can target pro-inflammatory cytokines, potentially leading to new therapies for conditions like rheumatoid arthritis and lupus .

Mechanistic Insights

The mechanism by which E3 ligase Ligand-Linker Conjugates 9 operate involves the formation of a ternary complex with the target protein and the E3 ligase. This process leads to ubiquitination and subsequent proteasomal degradation of the target protein. Key insights include:

  • Linker Optimization : The choice of linker between the E3 ligand and the target ligand is critical for the efficacy of PROTACs. Studies have shown that different linkers can significantly affect solubility and degradation potency .
  • Binding Affinity : The binding affinity of the E3 ligase ligand is crucial for effective protein degradation. Strong and specific interactions with the target protein enhance the overall efficacy of PROTACs utilizing E3 ligase Ligand-Linker Conjugates 9 .

Case Study 1: Development of AR Degraders

A notable study focused on androgen receptor (AR) degraders utilizing E3 ligase Ligand-Linker Conjugates 9 demonstrated significant improvements in solubility and degradation potency through linker modifications. The optimized PROTAC showed a degradation efficiency of over 76% at low concentrations, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Targeting CDK4/6 Proteins

Another study explored PROTACs that targeted cyclin-dependent kinases (CDK4/6) using various E3 ligases including those based on E3 ligase Ligand-Linker Conjugates 9. The findings revealed preferential degradation of CDK6 over CDK4, emphasizing how different E3 ligases can be leveraged to achieve selective targeting within protein families .

Mechanism of Action

VH032-PEG6-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the von Hippel-Lindau E3 ubiquitin ligase, which tags the target protein for degradation. The polyethylene glycol linker facilitates the interaction between the ligand and the target protein, leading to its ubiquitination and subsequent degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG6-C4-Cl is unique due to its specific linker length and the incorporation of the (S,R,S)-AHPC based von Hippel-Lindau ligand. This combination allows for efficient degradation of target proteins in cell-based assays, making it a valuable tool in scientific research .

Biological Activity

E3 ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is pivotal for protein degradation and regulation within cells. The compound "E3 ligase Ligand-Linker Conjugates 9" represents a novel approach in the development of targeted protein degradation strategies, particularly through the use of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of these conjugates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of E3 Ligase Functionality

E3 ligases are responsible for the specificity of ubiquitination, facilitating the transfer of ubiquitin from E2 enzymes to target substrates. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Each class operates through distinct mechanisms to mediate protein interactions and degradation pathways .

E3 ligase Ligand-Linker Conjugates 9 are designed to bind to specific E3 ligases, forming a ternary complex with the target protein. This interaction promotes ubiquitination and subsequent proteasomal degradation of the target protein. The design typically includes:

  • Target Binding Unit : A ligand that selectively binds to the protein of interest.
  • Linker : A flexible chain that connects the target binding unit to the E3 ligase ligand.
  • E3 Ligase Binding Moiety : A specific ligand that interacts with an E3 ligase.

The successful formation of this complex allows for effective degradation at sub-nanomolar concentrations, making it a promising tool in drug development .

Case Study 1: CRBN-Targeting PROTACs

One prominent example involves the use of CRBN (Cereblon) as an E3 ligase in PROTACs targeting various proteins associated with cancers and immune disorders. Research has shown that CRBN can effectively mediate the degradation of over 30 different proteins, demonstrating its versatility and importance in therapeutic applications .

Case Study 2: VHL-Targeting PROTACs

VHL (Von Hippel-Lindau) is another widely studied E3 ligase utilized in PROTAC technology. Studies indicate that VHL-based conjugates can induce degradation of target proteins involved in cancer pathways, offering a strategic approach to combat malignancies .

Data Table: Comparison of E3 Ligases Used in PROTACs

E3 Ligase Target Proteins Therapeutic Applications Notable Studies
CRBNTau, NS3, various oncogenesMultiple myeloma, neurodegenerative diseasesChamberlain et al., 2014; Silva et al., 2019
VHLHIF1α, β-cateninRenal cell carcinoma, other solid tumorsSun et al., 2019
IAPcIAP1, cIAP2Cancer therapies targeting apoptosis pathwaysKrönke et al., 2015

Biological Activity Assessment

The biological activity of E3 ligase Ligand-Linker Conjugates 9 has been assessed through various experimental approaches:

  • Cellular Assays : Evaluating the degradation efficiency in cancer cell lines showed significant reductions in target protein levels upon treatment with conjugates.
  • In Vivo Studies : Animal models demonstrated promising antitumor effects when treated with PROTACs based on these conjugates, indicating potential for clinical translation.

Q & A

Q. What are the standard protocols for synthesizing E3 ligase ligand-linker conjugates like Conjugate 9?

Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and coupling techniques. For example, carboxylic acid-containing POI ligands are attached to E3 ligase ligands using coupling reagents like EDC/HOBt, yielding bifunctional compounds with efficiencies ranging from 64% to 98% depending on reaction conditions . Protocols often require Boc or Fmoc protection of amino groups to ensure selective conjugation, followed by deprotection (e.g., TFA in CH₂Cl₂) to finalize the compound .

Q. How are E3 ligase ligand-linker conjugates characterized for purity and structural integrity?

Q. Why is cereblon (CRBN) a common E3 ligase target in PROTAC design?

CRBN binds immunomodulatory drugs (e.g., thalidomide derivatives), enabling efficient substrate recruitment for ubiquitination. Its ligand-binding domain is well-characterized, allowing predictable ternary complex formation with POIs. CRBN-based conjugates, such as Thalidomide-C2-amido-C2-COOH, are widely used due to their high degradation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of ligand-linker conjugates?

Key factors include solvent choice (DMF or DMSO for polar intermediates), temperature control (0°C to rt for sensitive reactions), and catalyst selection (e.g., K₂CO₃ for phenolic couplings). For example, Mitsunobu reactions for hydroxyl-terminated linkers achieve 62–81% yields under optimized conditions . Statistical analysis of yield variations across studies (e.g., 36% for ester vs. 89% for amide bonds) highlights the need for condition-specific optimization .

Q. What experimental strategies validate target engagement and degradation efficiency of Conjugate 9?

  • Cellular assays : Western blotting quantifies POI degradation over time (e.g., ARD-266 degrades androgen receptor at nM concentrations ).
  • Ternary complex analysis : SPR or ITC measures binding affinity between Conjugate 9, E3 ligase, and POI .
  • Ubiquitination assays : In vitro systems with ubiquitin, E1/E2 enzymes, and ATP confirm target polyubiquitination .

Q. How do linker length and composition influence PROTAC activity?

Longer, flexible PEG-based linkers (e.g., m-PEG4-C6-phosphonic acid ethyl ester) enhance ternary complex formation by accommodating spatial mismatches between E3 ligase and POI. Rigid aromatic linkers may improve selectivity but reduce degradation efficiency in crowded cellular environments. Comparative studies show that optimal linker length varies by target pair, necessitating empirical testing .

Data Analysis & Contradictions

Q. How should researchers interpret discrepancies between in vitro and cellular degradation data?

In vitro assays may overestimate activity due to absent cellular factors (e.g., proteasome saturation or off-target binding). For CRBN-based conjugates, cellular viability assays (e.g., IC₅₀) and rescue experiments (e.g., proteasome inhibition with MG-132) validate specificity. Contradictions often arise from differences in cell permeability or POI expression levels .

Q. What statistical methods ensure reproducibility in conjugate synthesis and bioactivity studies?

  • Yield normalization : Adjust for batch-to-batch variability using internal standards (e.g., TPPO in trifluoroacetic anhydride reactions ).
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify degradation efficiency .
  • Meta-analysis : Compare published yield ranges (e.g., 36–98% for amide couplings) to identify outlier conditions .

Methodological Challenges

Q. How can researchers address low catalytic efficiency in PROTAC systems using Conjugate 9?

  • Linker redesign : Introduce heterobifunctional groups (e.g., alkynes for click chemistry) to enhance ternary complex stability .
  • Ligand affinity tuning : Modify E3 ligase ligands (e.g., VHL vs. CRBN) to match POI binding kinetics .
  • Cellular context : Test in disease-relevant models (e.g., hypoxia for CA IX-targeting conjugates ).

Q. What controls are essential for confirming on-target degradation?

  • Negative controls : Use ligand-deficient conjugates or E3 ligase knockout cells.
  • Competition assays : Co-treat with excess E3 ligase ligand to block Conjugate 9 activity .
  • Proteomics profiling : Unbiased mass spectrometry identifies off-target ubiquitinated proteins .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-AHPC-PEG6-C4-Cl
Reactant of Route 2
(S,R,S)-AHPC-PEG6-C4-Cl

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